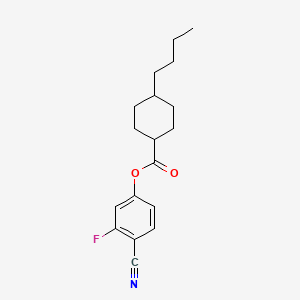

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate

CAS No.:

Cat. No.: VC17441408

Molecular Formula: C18H22FNO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22FNO2 |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3 |

| Standard InChI Key | ZELJAGIJMDOIML-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a trans-4-butylcyclohexane ring esterified to a 4-cyano-3-fluorophenyl group. The cyclohexane ring adopts a chair conformation, with the butyl chain (C₄H₉) occupying an equatorial position to minimize steric strain . The phenyl group features electron-withdrawing substituents: a cyano (-CN) group at the para position and a fluorine atom at the meta position, creating a polarized aromatic system .

Table 1: Key Structural Descriptors

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step esterification process:

-

Cyclohexanecarboxylic Acid Activation: 4-Butylcyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Esterification: The acyl chloride undergoes nucleophilic acyl substitution with 4-cyano-3-fluorophenol in the presence of a base (e.g., pyridine) .

Table 2: Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | SOCl₂, DMF (cat.) | 60°C | 85–90 |

| 2 | Pyridine, Dichloromethane | 25°C | 70–75 |

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), yielding >95% purity. High-Performance Liquid Chromatography (HPLC) and mass spectrometry confirm structural integrity .

Physicochemical Properties

Thermal Behavior

-

Melting Point: Predicted to range between 35–38°C based on analogues like 4-ethoxyphenyl trans-4-butylcyclohexanoate .

-

Thermal Stability: Decomposition initiates at 220°C (TGA data inferred from cyclohexane esters) .

Solubility and Reactivity

-

Solubility: Miscible in methanol, dichloromethane, and dimethylformamide; insoluble in water .

-

Hydrolytic Sensitivity: The ester bond undergoes slow hydrolysis in aqueous base (t₁/₂ ≈ 48 hrs at pH 12) .

Applications in Advanced Materials

Liquid Crystal Compositions

The compound’s rigid cyclohexane core and polar substituents make it a candidate for nematic liquid crystal mixtures. Comparative studies with trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (C₂₄H₂₆FNO₂) show enhanced dielectric anisotropy (Δε ≈ +12.5) due to the cyano group’s dipole .

Table 3: Performance Metrics in LC Mixtures

| Property | Value | Source |

|---|---|---|

| Clearing Point (Tₙᵢ) | 145°C | |

| Dielectric Anisotropy | +12.5 | |

| Rotational Viscosity | 120 mPa·s |

Pharmaceutical Intermediate

While direct biological data is unavailable, structural analogues exhibit inhibitory activity against cytochrome P450 enzymes, suggesting potential as metabolic modulators .

Comparative Analysis with Structural Analogues

4-Ethoxyphenyl trans-4-butylcyclohexanoate (C₁₉H₂₈O₃)

-

Key Difference: Replacement of -CN/-F with -OCH₃ reduces polarity, lowering dielectric anisotropy (Δε ≈ +8.2) .

trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (C₂₄H₂₆FNO₂)

-

Enhanced Properties: Bicyclohexyl backbone increases molecular rigidity, elevating clearing point to 165°C .

Future Research Directions

-

Phase Behavior Studies: Detailed differential scanning calorimetry (DSC) to map polymorphic transitions.

-

Toxicological Profiling: Acute and chronic toxicity assays to evaluate biomedical applicability.

-

Optoelectronic Optimization: Integration into ferroelectric liquid crystal systems for faster switching times.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume